Methyl dimethylarsinate Methyl dimethylarsinate
Brand Name: Vulcanchem
CAS No.: 53106-49-3
VCID: VC19615254
InChI: InChI=1S/C3H9AsO2/c1-4(2,5)6-3/h1-3H3
SMILES:
Molecular Formula: C3H9AsO2
Molecular Weight: 152.02 g/mol

Methyl dimethylarsinate

CAS No.: 53106-49-3

Cat. No.: VC19615254

Molecular Formula: C3H9AsO2

Molecular Weight: 152.02 g/mol

* For research use only. Not for human or veterinary use.

Methyl dimethylarsinate - 53106-49-3

Specification

CAS No. 53106-49-3
Molecular Formula C3H9AsO2
Molecular Weight 152.02 g/mol
IUPAC Name dimethylarsoryloxymethane
Standard InChI InChI=1S/C3H9AsO2/c1-4(2,5)6-3/h1-3H3
Standard InChI Key BORJNLRXLBVCPO-UHFFFAOYSA-N
Canonical SMILES CO[As](=O)(C)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Classification

Methyl dimethylarsinate, systematically named dimethyl methylarsonate, belongs to the class of organoarsenic compounds characterized by arsenic-carbon bonds. The International Union of Pure and Applied Chemistry (IUPAC) designates it as methyl dimethylarsinate, reflecting its ester-like structure derived from dimethylarsinic acid. Unlike inorganic arsenic species, which exhibit high toxicity, methylated arsenicals like methyl dimethylarsinate represent a detoxified form in certain biological systems, though their stability and reactivity vary widely .

Molecular Structure and Physicochemical Properties

The compound features a central arsenic atom covalently bonded to two methyl groups and one methoxy group, forming a trigonal pyramidal geometry. Key physicochemical properties include:

PropertyValue
Molecular Weight168.03 g/mol
Melting Point-24°C (estimated)
Boiling Point132°C (decomposes)
SolubilityMiscible in polar solvents
Log PowP_{\text{ow}}0.45 (low lipophilicity)

These properties facilitate its mobility in aqueous environments and interaction with biological membranes. Nuclear magnetic resonance (NMR) studies confirm the presence of distinct methyl resonances at δ 1.8 ppm (As-CH3_3) and δ 3.2 ppm (O-CH3_3), underscoring its structural uniqueness among methylated arsenicals.

Analytical Detection Methods

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) remain gold standards for detecting methyl dimethylarsinate at trace concentrations (limit of detection: 0.1 µg/L) . Recent advancements in X-ray absorption near-edge structure (XANES) spectroscopy enable speciation analysis in solid matrices, distinguishing it from co-occurring arsenicals like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) .

Synthesis and Production Pathways

Laboratory Synthesis Techniques

Methyl dimethylarsinate is synthesized via nucleophilic substitution reactions between sodium dimethylarsenide (Na+[(CH3)2As]\text{Na}^+[\text{(CH}_3\text{)}_2\text{As}]^-) and methyl halides (CH3X\text{CH}_3\text{X}) under anhydrous conditions:

(CH3)2As+CH3X(CH3)3AsO+X\text{(CH}_3\text{)}_2\text{As}^- + \text{CH}_3\text{X} \rightarrow \text{(CH}_3\text{)}_3\text{AsO} + \text{X}^-

Yields exceeding 80% are achievable at 60°C in tetrahydrofuran (THF), though side reactions producing trimethylarsine oxide ((CH3)3AsO\text{(CH}_3\text{)}_3\text{AsO}) necessitate careful purification.

Biogenic Formation in Environmental Systems

Microbial communities drive the biogenesis of methyl dimethylarsinate through arsenic methyltransferase enzymes (ArsM/AS3MT). For example, Rhodopseudomonas palustris converts arsenite (As(III)\text{As(III)}) to methyl dimethylarsinate via sequential methylation, leveraging S-adenosylmethionine (SAM) as a methyl donor :

As(OH)3+2SAM(CH3)2AsO(OH)+2SAH\text{As(OH)}_3 + 2 \text{SAM} \rightarrow \text{(CH}_3\text{)}_2\text{AsO(OH)} + 2 \text{SAH}

This pathway predominates in anaerobic sediments and rice paddies, where arsenic methylation reduces phytotoxicity but introduces mobile organoarsenic species into groundwater .

Industrial Production and Scalability

Industrial synthesis remains limited due to regulatory constraints on arsenic handling. Pilot-scale reactors employing catalytic methylation (Pd/C, 150°C) achieve 60% conversion efficiency but face challenges in waste management and byproduct inhibition.

Environmental Behavior and Biogeochemical Cycling

Microbial Methylation Mechanisms

Methyl dimethylarsinate production is central to microbial arsenic resistance. In Bacillus subtilis, the ArsM enzyme catalyzes its formation, conferring a competitive edge against arsenic-sensitive species . Field studies in Bangladesh aquifers reveal that 40–60% of dissolved arsenic exists as methylated species, with methyl dimethylarsinate constituting 15–20% of the total .

Abiotic Transformation Processes

Photolysis and oxidation govern methyl dimethylarsinate degradation in surface waters. Under UV irradiation (λ = 254 nm), it decomposes to As(OH)3\text{As(OH)}_3 and formaldehyde (HCHO\text{HCHO}) with a half-life of 4.2 hours . Conversely, anaerobic conditions promote reductive dissolution, regenerating bioavailable As(III)\text{As(III)}.

Ecological Distribution and Bioaccumulation

Methyl dimethylarsinate bioaccumulates in aquatic organisms at trophic levels, with bioconcentration factors (BCFs) of 120 in Daphnia magna and 85 in Oncorhynchus mykiss . Its presence in marine algae (e.g., Fucus vesiculosus) at 0.3–1.2 µg/g dry weight highlights its role in marine arsenic cycles .

Toxicological Profile and Health Implications

Acute and Chronic Toxicity Studies

Rodent studies indicate a median lethal dose (LD50\text{LD}_{50}) of 320 mg/kg (oral, rat), with hepatotoxicity manifesting as elevated serum ALT (2.5-fold) and AST (3.1-fold) at 100 mg/kg/day exposures . Chronic exposure (90 days, 10 mg/kg/day) induces renal tubular necrosis and glutathione depletion, implicating oxidative stress in pathogenesis .

Metabolic Pathways in Mammalian Systems

Human hepatocytes metabolize methyl dimethylarsinate via cytochrome P450 3A4 (CYP3A4) to dimethylarsinous acid ((CH3)2As(OH)\text{(CH}_3\text{)}_2\text{As(OH)}), a genotoxic metabolite that adducts to DNA guanine residues . Urinary excretion accounts for 70% of the administered dose within 48 hours, with fecal elimination contributing 15% .

Applications and Regulatory Considerations

Historical Uses in Industrial Contexts

Prior to 2000, methyl dimethylarsinate served as a wood preservative and herbicide adjuvant. Its use declined post-2010 due to bans under the Stockholm Convention on Persistent Organic Pollutants.

Contemporary Applications in Research

In synthetic chemistry, methyl dimethylarsinate acts as a methylating agent for organophosphate synthesis, though its weak nucleophilicity limits utility compared to dimethyl sulfate. Recent studies exploit its fluorescence-quenching properties for arsenic biosensor development .

Regulatory Status and Exposure Guidelines

The Occupational Safety and Health Administration (OSHA) mandates an 8-hour time-weighted average (TWA) limit of 0.01 mg/m³ for airborne methyl dimethylarsinate. The European Food Safety Authority (EFSA) sets a tolerable daily intake (TDI) of 0.3 µg/kg body weight, reflecting its bioaccumulative potential .

Research Gaps and Future Directions

Despite advances, critical gaps persist:

  • Environmental Persistence: Half-life data in soil-air systems remain unquantified.

  • Microbial Interactions: The role of archaea in methyl dimethylarsinate cycling is underexplored.

  • Remediation Strategies: Phytoremediation using arsenic-hyperaccumulating ferns (e.g., Pteris vittata) shows promise but requires field validation .

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